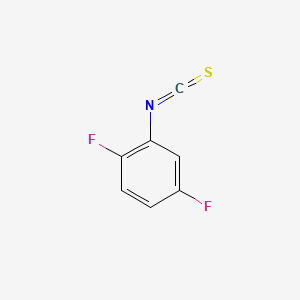

2,5-Difluorophenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,4-difluoro-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIDXDRFMDPVLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N=C=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344659 | |

| Record name | 2,5-Difluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206559-57-1 | |

| Record name | 2,5-Difluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Difluorophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Difluorophenyl isothiocyanate physical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,5-Difluorophenyl Isothiocyanate

Introduction

This compound (CAS No. 206559-57-1) is a specialized aromatic isothiocyanate that serves as a valuable and highly reactive building block in modern synthetic chemistry.[] The presence of a difluorinated phenyl ring combined with the versatile isothiocyanate functional group makes it a reagent of significant interest for researchers in drug discovery, medicinal chemistry, and materials science. The electron-withdrawing nature of the two fluorine atoms profoundly influences the reactivity of the isothiocyanate moiety, enhancing its utility in the synthesis of complex heterocyclic compounds, thioureas, and ureas.[2]

This technical guide provides a comprehensive overview of the core physical properties, chemical reactivity, handling protocols, and analytical characterization of this compound, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical Properties

The physical properties of a chemical reagent are fundamental to its practical application, dictating everything from storage and handling to reaction setup and purification. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 206559-57-1 | [3][4] |

| Molecular Formula | C₇H₃F₂NS | [3][4][5] |

| Molecular Weight | 171.17 g/mol | [3][4] |

| Density | 1.338 g/mL at 25 °C | [3][4] |

| Boiling Point | 205 °C (at 760 mmHg) | [3][4] |

| Refractive Index (n₂₀/D) | 1.602 | [3][4] |

| Flash Point | 92 °C (197.6 °F) - Closed Cup | [3][4] |

| Moisture Sensitivity | Sensitive to moisture | [4] |

The relatively high boiling point suggests that purification by vacuum distillation is the preferred method to avoid thermal decomposition. Its density, being significantly higher than water, is a practical consideration for aqueous workup procedures. The refractive index serves as a critical, non-destructive parameter for rapid quality control and purity assessment of incoming material.

Chemical Identity and Reactivity Profile

The synthetic utility of this compound is rooted in the unique reactivity of its isothiocyanate (-N=C=S) group, which is modulated by the electronic effects of the difluorinated aromatic ring.

The central carbon atom of the isothiocyanate group is highly electrophilic and is the primary site for nucleophilic attack. The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which further increases the electrophilicity of this carbon, making the compound more reactive towards nucleophiles compared to its non-fluorinated analogues.[6] The most common and synthetically valuable reaction is its coupling with primary and secondary amines to form substituted thioureas, which are prevalent scaffolds in medicinal chemistry.[2]

Caption: Reaction of this compound with an amine.

Safety, Handling, and Storage

Due to its reactivity, this compound is classified as a hazardous substance and requires stringent handling protocols to ensure laboratory safety.

Hazard Profile:

-

Primary Hazards: Causes severe skin burns and eye damage (Skin Corrosion 1B).[3][7] It is also a lachrymator, a substance that irritates the eyes and causes tears.[8]

Recommended Handling Protocol: All manipulations must be performed inside a certified chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory, including a lab coat, chemical-resistant gloves (inspect before use), and splash-proof goggles with a face shield.[3][8][9]

-

Dispensing: Use glass or compatible plastic syringes or cannulas for transferring the liquid to prevent exposure.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[8][9] Do not release it into the environment.[8]

Storage Conditions: Proper storage is critical to maintaining the integrity of the reagent.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat or ignition sources.[8][9]

-

Given its moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent degradation.[4][8]

Caption: Safe handling workflow for reactive isothiocyanates.

Experimental Protocol: Analytical Characterization

Verifying the identity and purity of this compound is a prerequisite for its use in any synthetic protocol to ensure reproducibility and high-quality results. A multi-technique approach is recommended.

Objective: To confirm the identity, structure, and purity of a supplied sample.

Methodology:

-

Refractive Index Measurement:

-

Place a drop of the sample on the prism of a calibrated refractometer.

-

Record the refractive index at 20 °C.

-

Rationale: This is a rapid and precise physical measurement. A significant deviation from the literature value (1.602) may indicate impurities or degradation.[3]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Acquire the spectrum using a thin film between two NaCl or KBr plates.

-

Expected Peaks: Look for a strong, characteristic, and broad absorption band around 2100-2270 cm⁻¹ corresponding to the asymmetric C=N=C stretch of the isothiocyanate group. Also, expect C-F stretching vibrations in the 1100-1400 cm⁻¹ region and aromatic C-H and C=C bands.

-

Rationale: FT-IR provides definitive confirmation of the key isothiocyanate functional group.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Expected Spectra:

-

¹H NMR: The aromatic region (approx. 7.0-7.5 ppm) will show complex multiplets for the three aromatic protons due to ¹H-¹H and ¹H-¹⁹F coupling.

-

¹⁹F NMR: Two distinct signals are expected for the two chemically non-equivalent fluorine atoms.

-

¹³C NMR: The spectrum will show signals for the aromatic carbons, with characteristic splitting patterns due to C-F coupling. The carbon of the isothiocyanate group is expected to appear around 130-140 ppm.

-

-

Rationale: NMR provides unambiguous structural elucidation and is the gold standard for assessing purity by identifying any organic contaminants.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using Electrospray Ionization (ESI) or another soft ionization technique.

-

Expected Result: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 172.00 or other adducts consistent with the molecular weight of 171.17 g/mol .[3][10]

-

Rationale: MS provides definitive confirmation of the molecular weight.

-

Caption: A multi-technique workflow for analytical characterization.

References

- This compound. (n.d.). MySkinRecipes.

- 2,6-Difluorophenyl isothiocyanate. (n.d.). PubChem.

- This compound, 98+%, Thermo Scientific. (n.d.). Fisher Scientific.

- This compound (C7H3F2NS). (n.d.). PubChemLite.

- The Science Behind the Synthesis: Preparation Methods for 2-Fluorophenyl Isothiocyanate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Phenyl isothiocyanate. (n.d.). Organic Syntheses Procedure.

- 2,4-Difluorophenyl isothiocyanate as a redox mediator in the electrolyte for kinetically favorable Li-S batteries. (2025, August 7). ResearchGate.

- Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal.

- Recent Advancement in the Synthesis of Isothiocyanates. (n.d.). ChemComm.

- Novel Azido and Isothiocyanato Analogues of [3-(4-Phenylalkylpiperazin-1-yl)propyl]bis(4-fluorophenyl)amines as Potential Irreversible Ligands for the Dopamine Transporter. (n.d.). Journal of Medicinal Chemistry - ACS Publications.

- 2,4-Difluorophenyl isothiocyanate as a redox mediator in the electrolyte for kinetically favorable Li–S batteries. (n.d.). Chemical Communications (RSC Publishing).

- Reactivity and diverse synthetic applications of acyl isothiocyanates. (n.d.). arkat usa.

- Fluorescein 5-isothiocyanate. (n.d.). PubChem.

- High field NMR Spectroscopy and FTICR Mass Spectrometry: Powerful Discovery Tools for the Molecular Level Characterization of Marine Dissolved Organic Matter. (n.d.). BG.

Sources

- 2. This compound [myskinrecipes.com]

- 3. This compound 97 206559-57-1 [sigmaaldrich.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. This compound, CasNo.206559-57-1 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,6-Difluorophenyl isothiocyanate | C7H3F2NS | CID 4031601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. tcichemicals.com [tcichemicals.com]

- 10. PubChemLite - this compound (C7H3F2NS) [pubchemlite.lcsb.uni.lu]

2,5-Difluorophenyl isothiocyanate chemical structure and bonding

An In-Depth Technical Guide to the Chemical Structure and Bonding of 2,5-Difluorophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key reagent and molecular building block in contemporary organic synthesis, medicinal chemistry, and materials science. Its utility is derived from a unique combination of a difluorinated aromatic core and a highly reactive isothiocyanate functional group. This guide provides a detailed examination of the molecule's chemical structure, the nuances of its covalent bonding, and the electronic effects that dictate its reactivity. We will explore the interplay between the strong inductive effects of the fluorine substituents and the electrophilic nature of the isothiocyanate moiety. This analysis is supported by spectroscopic data and a practical experimental protocol, offering researchers a comprehensive understanding of this versatile compound.

Molecular Architecture and Physicochemical Properties

This compound, with the chemical formula C₇H₃F₂NS, is an aromatic compound built upon a benzene ring.[1][2] The ring is functionalized at position 1 with an isothiocyanate (-N=C=S) group and at positions 2 and 5 with fluorine atoms. This specific substitution pattern is critical to its chemical behavior.

The fundamental structure is visualized below:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 206559-57-1 | [1][2] |

| Molecular Formula | C₇H₃F₂NS | [1] |

| Molecular Weight | 171.17 g/mol | [1] |

| Boiling Point | 205 °C (lit.) | [1] |

| Density | 1.338 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.602 (lit.) | [1] |

In-Depth Bonding Analysis

The reactivity of this compound is a direct consequence of the complex electronic interactions between the aromatic ring, the fluorine atoms, and the isothiocyanate group.

The Difluorinated Phenyl Ring

Fluorine's influence on an aromatic ring is twofold, involving a powerful inductive effect and a weaker, opposing mesomeric effect.[3]

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the benzene ring through the carbon-fluorine sigma (σ) bonds.[4][5] This effect is dominant and significantly reduces the overall electron density of the aromatic system, making it less nucleophilic than benzene.

-

Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atoms can be donated into the ring's pi (π) system through resonance.[6] This effect increases electron density, particularly at the ortho and para positions relative to the fluorine atom.

In fluorinated benzenes, the inductive withdrawal (-I) outweighs the mesomeric donation (+M), resulting in a net deactivation of the ring towards electrophilic aromatic substitution.[3][7] However, the mesomeric effect still directs any potential electrophilic attack to specific positions. The two fluorine atoms in this compound work in concert to substantially lower the ring's electron density.

The Isothiocyanate (-N=C=S) Functional Group

The isothiocyanate group is a nearly linear, electron-withdrawing moiety with unique bonding characteristics. It possesses a highly electrophilic central carbon atom, which is the primary site of its reactivity.[8][9] This electrophilicity arises from resonance contributions and the electronegativity of the adjacent nitrogen and sulfur atoms, which pull electron density away from the carbon.[8]

The bonding can be described by cumulative double bonds (N=C=S). This arrangement makes the carbon atom susceptible to attack by nucleophiles.[10] The isothiocyanate group itself also acts as an electron-withdrawing group on the phenyl ring, further contributing to the molecule's overall electron-deficient character.

Spectroscopic Signature: Corroborating the Structure

Spectroscopic methods provide definitive evidence for the molecule's structure and bonding arrangement.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isothiocyanate is a very strong and broad absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. This band typically appears in the 2000–2200 cm⁻¹ region.[11][12] Additional peaks corresponding to C-F bonds and aromatic C=C and C-H vibrations would also be present.

-

¹⁹F NMR Spectroscopy: ¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorinated compounds.[13][14] The presence of two distinct signals in the ¹⁹F NMR spectrum would confirm the 2,5-substitution pattern, as the two fluorine atoms are in chemically non-equivalent environments. The precise chemical shifts provide detailed information about the local electronic environment of each fluorine nucleus.[15][16]

-

Mass Spectrometry: High-resolution mass spectrometry can confirm the elemental composition, and the molecular ion peak will correspond to the molecule's exact mass (monoisotopic mass: 170.99542 Da).[17][18]

Reactivity and Application in Bioconjugation and Synthesis

The chemical utility of this compound is dominated by the electrophilicity of the isothiocyanate carbon.

Core Reaction: Nucleophilic Addition to form Thioureas

The cornerstone reaction of isothiocyanates is their facile and efficient coupling with primary and secondary amines to form stable N,N'-disubstituted thiourea derivatives.[19][20] This reaction is fundamental in drug discovery and bioconjugation, where the thiourea linkage serves as a robust and versatile scaffold.[21]

The reaction proceeds under mild conditions, typically at room temperature or with gentle heating, and is often driven to completion in a variety of organic solvents.[22] The kinetics of the reaction are pH-dependent, with optimal rates for modifying primary amines (like the ε-amino group of lysine in proteins) occurring at a pH of 8.5 to 9.5.[23]

Caption: Mechanism for the formation of a thiourea derivative.

Experimental Protocol: Synthesis of an N,N'-Disubstituted Thiourea

This protocol provides a generalized, self-validating methodology for the reaction of this compound with a primary amine.

Objective: To synthesize an N-(2,5-difluorophenyl)-N'-alkyl-thiourea.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.05 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Argon or Nitrogen atmosphere

-

Standard laboratory glassware

Procedure:

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add the primary amine (1.05 eq).

-

Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: In a separate flask, prepare a solution of this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: The resulting crude product (the thiourea) is often a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if it is an oil.

-

Characterization: Confirm the structure of the purified product using NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry.

Sources

- 1. 2,5-二氟异硫氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. This compound, CasNo.206559-57-1 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fiveable.me [fiveable.me]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. biophysics.org [biophysics.org]

- 15. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PubChemLite - this compound (C7H3F2NS) [pubchemlite.lcsb.uni.lu]

- 18. 2,6-Difluorophenyl isothiocyanate | C7H3F2NS | CID 4031601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound [myskinrecipes.com]

- 21. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 22. reddit.com [reddit.com]

- 23. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]

A Comprehensive Technical Guide to 2,5-Difluorophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Isothiocyanates in Modern Chemistry

2,5-Difluorophenyl isothiocyanate (CAS Number: 206559-57-1) is a highly reactive, difluorinated aromatic organic compound that has garnered significant interest as a versatile building block in medicinal chemistry, agrochemical synthesis, and materials science.[1] The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The isothiocyanate functional group (-N=C=S) is a powerful electrophile that readily participates in addition reactions, most notably with primary and secondary amines to form substituted thioureas. This reactivity profile makes this compound a valuable reagent for the synthesis of a diverse array of complex molecules and bioactive compounds.[1]

This technical guide provides an in-depth exploration of the core attributes of this compound, including its physicochemical properties, synthesis, reactivity, and applications. The content is structured to provide both foundational knowledge and actionable insights for researchers actively engaged in chemical synthesis and drug development.

Physicochemical and Safety Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 206559-57-1 | [2] |

| Molecular Formula | C₇H₃F₂NS | [2] |

| Molecular Weight | 171.17 g/mol | |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | 205 °C (lit.) | [3] |

| Density | 1.338 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.602 (lit.) | [3] |

| Flash Point | 92 °C (198 °F) | [2][4] |

| Sensitivity | Moisture sensitive | [2][3] |

Safety and Handling:

This compound is classified as a corrosive substance and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Due to its moisture sensitivity, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.[2][3]

Synthesis of this compound: Plausible Methodologies

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in publicly accessible literature, its synthesis can be reliably achieved from the corresponding primary amine, 2,5-difluoroaniline, using well-established methods for isothiocyanate formation.[5][6][7] Two of the most common and effective methods are the thiophosgene and the carbon disulfide routes.

Method 1: The Thiophosgene Route

The reaction of a primary amine with thiophosgene (CSCl₂) is a classic and highly efficient method for the synthesis of isothiocyanates.[8] This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Scheme:

Caption: Synthesis of this compound from 2,5-difluoroaniline and thiophosgene.

Detailed Experimental Protocol (Representative):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize excess thiophosgene and HCl), add a suspension of calcium carbonate (2.2 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

-

Addition of Amine: Dissolve 2,5-difluoroaniline (1.0 equivalent) in anhydrous CH₂Cl₂ and add it to the flask.

-

Addition of Thiophosgene: Cool the mixture to 0 °C in an ice bath. Dissolve thiophosgene (1.1 equivalents) in anhydrous CH₂Cl₂ and add it dropwise to the stirred suspension over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the calcium carbonate and its salts. Wash the filter cake with CH₂Cl₂.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Method 2: The Carbon Disulfide Route

An alternative and often preferred method due to the high toxicity of thiophosgene involves the reaction of the primary amine with carbon disulfide (CS₂) to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[9][10]

Reaction Scheme:

Caption: Two-step synthesis of this compound using carbon disulfide.

Detailed Experimental Protocol (Representative):

-

Formation of Dithiocarbamate Salt: In a round-bottom flask, dissolve 2,5-difluoroaniline (1.0 equivalent) in a suitable solvent such as ethanol. Add carbon disulfide (1.2 equivalents) and a base like aqueous ammonia or triethylamine (2.0 equivalents). Stir the mixture at room temperature until the formation of the dithiocarbamate salt is complete (often indicated by a color change or precipitation).

-

Decomposition to Isothiocyanate: To the solution of the dithiocarbamate salt, add a solution of a decomposing agent such as lead nitrate (1.0 equivalent) in water, or iodine (1.0 equivalent) in a suitable solvent.[6][9]

-

Reaction and Work-up: Stir the reaction mixture at room temperature or with gentle heating. The isothiocyanate can then be isolated by steam distillation or solvent extraction.

-

Purification: The crude product is purified by vacuum distillation.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-7.5 ppm) due to proton-proton and proton-fluorine couplings. The three aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, further complicated by coupling to the two fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons and a characteristic signal for the isothiocyanate carbon (-N=C=S). The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbons directly attached to fluorine exhibiting large one-bond C-F coupling constants. The isothiocyanate carbon typically appears around δ 130-140 ppm and is often broad and of low intensity, a phenomenon referred to as "near-silence" due to the quadrupolar relaxation of the nitrogen atom and the structural flexibility of the -N=C=S group.[11][12]

FTIR Spectroscopy: The infrared spectrum will be dominated by a strong, broad absorption band characteristic of the asymmetric stretching vibration of the isothiocyanate group (-N=C=S) in the range of 2000-2200 cm⁻¹. Other significant absorptions will include C-F stretching vibrations (typically 1100-1300 cm⁻¹) and C=C stretching vibrations of the aromatic ring (around 1400-1600 cm⁻¹).

Mass Spectrometry: The electron impact mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 171. Fragmentation patterns would likely involve the loss of the sulfur atom, the isothiocyanate group, and potentially hydrogen fluoride.[13]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high electrophilicity of the central carbon atom of the isothiocyanate group. This makes it an excellent substrate for nucleophilic attack, particularly by amines, to form substituted thioureas.

Formation of N,N'-Disubstituted Thioureas

The reaction with primary and secondary amines is the most common application of isothiocyanates.[14][15][16]

Reaction Scheme:

Caption: General reaction of this compound with an amine to form a thiourea derivative.

Detailed Experimental Protocol (Representative):

-

Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or ethanol.

-

Addition of Isothiocyanate: Add this compound (1.0 equivalent) to the stirred solution of the amine at room temperature. The reaction is often exothermic.

-

Reaction: Stir the reaction mixture at room temperature for 1-12 hours. The progress of the reaction can be monitored by TLC. In many cases, the thiourea product will precipitate from the reaction mixture upon formation.

-

Isolation and Purification: If a precipitate forms, it can be collected by filtration, washed with a cold solvent, and dried. If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Applications in Drug Discovery and Agrochemicals

The 2,5-difluorophenyl moiety is a valuable pharmacophore in modern drug design.[17] Its incorporation can lead to enhanced biological activity and improved pharmacokinetic profiles. While specific examples utilizing this compound are not widely reported, its potential as a precursor to bioactive molecules is significant. The resulting thioureas can serve as key intermediates in the synthesis of various heterocyclic compounds with potential applications as, for example, kinase inhibitors or anti-inflammatory agents.[18][19] The difluorophenyl motif is also of interest in the development of novel agrochemicals.[1]

Conclusion

This compound is a valuable and reactive building block for organic synthesis. Its difluorinated aromatic ring offers a strategic advantage in the design of novel pharmaceuticals and agrochemicals by potentially enhancing their biological efficacy and metabolic stability. The isothiocyanate functional group provides a reliable handle for the introduction of this moiety into a wide range of molecular scaffolds, primarily through the formation of thiourea linkages. While detailed experimental data for this specific compound is not extensively available in the public domain, its properties and reactivity can be confidently predicted based on well-established chemical principles and data from closely related analogs. This guide provides a solid foundation for researchers to safely and effectively utilize this compound in their synthetic endeavors.

References

[1] MySkinRecipes. This compound. [Link]

[20] PrepChem.com. Synthesis of 4-diethylamino-2,5-difluorophenyl isothiocyanate. [Link]

[9] Organic Syntheses. Phenyl isothiocyanate. [Link]

[21] PubChem. 2,6-Difluorophenyl isothiocyanate. [Link]

[14] Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]

[4] Wuhan Fengtai Weiyuan Technology Co., Ltd. This compound, CAS:206559-57-1. [Link]

[5] National Institutes of Health. Synthesis of Isothiocyanates: An Update. [Link]

[15] ResearchGate. Preparation of thioureas from isothiocyanates and amines or ammonia. [Link]

[11] Semantic Scholar. Figure 1 from Near-silence of isothiocyanate carbon in (13)C NMR spectra. [Link]

[6] ChemRxiv. Recent Advancement in the Synthesis of Isothiocyanates. [Link]

[10] Semantic Scholar. A new synthesis of aryl isothiocyanates: carbon disulfide as a dipolarophile. The reaction of (4,5,6,7-tetrahydro-2H-1,2,3-benzotriazolium-1-yl)arylaminide 1,3-dipoles with carbon disulfide: synthesis, kinetics, mechanism. Azolium 1,3-dipoles. [Link]

[22] ResearchGate. Synthesis of thiourea derivatives from isothiocyanates. [Link]

[16] National Institutes of Health. Mechanochemical synthesis of thioureas, ureas and guanidines. [Link]

[7] NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind the Synthesis: Preparation Methods for 2-Fluorophenyl Isothiocyanate. [Link]

[8] ResearchGate. Thiophosgene in Organic Synthesis. [Link]

[23] Cheméo. Chemical Properties of 2,4-Difluorophenyl isothiocyanate (CAS 141106-52-7). [Link]

[24] CHEMISTRY & BIOLOGY INTERFACE. Synthesis of Isothiocyanates: A Review. [Link]

[25] Indian Journal of Advances in Chemical Science. Tf2O: A Desulfurating Reagent in the Synthesis of Isothiocyanates. [Link]

[12] New Home Pages of Dr. Rainer Glaser. Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. [Link]

[13] SciSpace. Mass Spectra of Isothiocyanates. [Link]

[26] Ruifu Chemical. 2,4-Difluorophenyl Isothiocyanate CAS 141106-52-7 Purity >98.0% (GC). [Link]

[27] Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

[28] Chemical Communications (RSC Publishing). Recent advancement in the synthesis of isothiocyanates. [Link]

[18] Dove Medical Press. EGFR inhibitors synthesis and biological assessment. [Link]

[29] Kobe University Repository. Oxidative transformation of thiols to disulfides promoted by activated carbon–air system. [Link]

[30] Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. [Link]

[19] MDPI. Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. [Link]

[31] The Royal Society of Chemistry. Thioamide N–C(S) Activation. [Link]

[32] ResearchGate. EI-MS spectra from GC-Q-TOF MS of: (a) 2,6-difluoroiodobenzene, (b). [Link]

[33] ResearchGate. The representative 1 H-NMR spectra of precipitated (a) 2,5-PEF; (b). [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. This compound CAS#: 206559-57-1 [m.chemicalbook.com]

- 4. 武汉丰泰威远科技有限公司 | 主页 [finetech-cn.com]

- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. A new synthesis of aryl isothiocyanates: carbon disulfide as a dipolarophile. The reaction of (4,5,6,7-tetrahydro-2H-1,2,3-benzotriazolium-1-yl)arylaminide 1,3-dipoles with carbon disulfide: synthesis, kinetics, mechanism. Azolium 1,3-dipoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Figure 1 from Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. | Semantic Scholar [semanticscholar.org]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. scispace.com [scispace.com]

- 14. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. dovepress.com [dovepress.com]

- 19. mdpi.com [mdpi.com]

- 20. prepchem.com [prepchem.com]

- 21. 2,6-Difluorophenyl isothiocyanate | C7H3F2NS | CID 4031601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. 2,4-Difluorophenyl isothiocyanate (CAS 141106-52-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 24. cbijournal.com [cbijournal.com]

- 25. ijacskros.com [ijacskros.com]

- 26. ruifuchem.com [ruifuchem.com]

- 27. organicchemistrydata.org [organicchemistrydata.org]

- 28. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 29. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 30. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 31. rsc.org [rsc.org]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Difluorophenyl Isothiocyanate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and pharmacological properties. The 2,5-difluorophenyl moiety, in particular, offers a unique electronic profile that can enhance metabolic stability, improve binding affinity, and alter the acidity of neighboring functional groups. 2,5-Difluorophenyl isothiocyanate stands out as a versatile and highly reactive building block for introducing this valuable structural motif. This guide provides a comprehensive technical overview of its synthesis, key properties, reactivity, and applications, with a focus on empowering researchers in their pursuit of novel therapeutic agents and functional materials.

Core Chemical Identity and Properties

This compound is a halogenated aromatic isothiocyanate. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃F₂NS | [1] |

| Molecular Weight | 171.17 g/mol | |

| CAS Number | 206559-57-1 | [1] |

| Appearance | Not explicitly stated, but likely a liquid at room temperature | |

| Boiling Point | 205 °C (lit.) | |

| Density | 1.338 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.602 (lit.) |

Molecular Structure:

Caption: Structure of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The most common and reliable method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with a thiocarbonylating agent. The following protocol details a robust procedure for the preparation of this compound from 2,5-difluoroaniline. This method is adapted from established procedures for the synthesis of phenyl isothiocyanates.[2]

Reaction Scheme:

Caption: General two-step synthesis of this compound.

Experimental Protocol:

Materials:

-

2,5-Difluoroaniline

-

Carbon disulfide (CS₂)

-

Concentrated aqueous ammonia (NH₄OH)

-

Lead nitrate (Pb(NO₃)₂)

-

Diethyl ether

-

Calcium chloride (anhydrous)

-

Ice

Procedure:

Part 1: Formation of Ammonium N-(2,5-difluorophenyl)dithiocarbamate

-

In a round-bottomed flask equipped with a mechanical stirrer and placed in an ice-salt bath, combine carbon disulfide and concentrated aqueous ammonia.

-

While stirring vigorously, slowly add 2,5-difluoroaniline to the mixture. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Continue stirring for an additional 30-60 minutes after the addition is complete. A precipitate of the ammonium dithiocarbamate salt should form.

-

Allow the mixture to stand for another 30 minutes to ensure complete precipitation.

Part 2: Desulfurization and Isolation

-

Dissolve the precipitated ammonium N-(2,5-difluorophenyl)dithiocarbamate in water and transfer the solution to a larger round-bottomed flask suitable for steam distillation.

-

With constant stirring, add an aqueous solution of lead nitrate. A dark precipitate of lead sulfide will form.

-

Set up the apparatus for steam distillation. To the receiving flask, add a small amount of dilute sulfuric acid to neutralize any ammonia that may distill over.

-

Commence steam distillation and continue until no more oily product is collected in the distillate.

-

Separate the organic layer (the product) from the aqueous layer in the distillate.

-

Dry the crude this compound over anhydrous calcium chloride.

-

For higher purity, the product can be further purified by vacuum distillation.

Rationale Behind Experimental Choices:

-

Low Temperature for Dithiocarbamate Formation: The reaction of the amine with carbon disulfide is exothermic. Maintaining a low temperature minimizes the loss of volatile reagents like carbon disulfide and ammonia and prevents potential side reactions.

-

Use of a Strong Base (Ammonia): A base is required to deprotonate the initially formed dithiocarbamic acid, forming the more stable dithiocarbamate salt. Concentrated ammonia is a convenient and effective choice.

-

Lead Nitrate as Desulfurylating Agent: Lead(II) ions have a high affinity for sulfur and effectively induce the elimination of the dithiocarbamate to form the isothiocyanate and insoluble lead sulfide.

-

Steam Distillation: This technique is ideal for isolating water-immiscible, high-boiling point compounds like this compound from the reaction mixture containing inorganic salts and the lead sulfide precipitate.

-

Acid in Receiving Flask: Any unreacted ammonia that co-distills can react with the isothiocyanate product to form the corresponding thiourea. The dilute acid in the receiver traps the ammonia as the non-volatile ammonium salt, preventing this side reaction.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following are expected spectroscopic features:

Infrared (IR) Spectroscopy:

The most prominent and diagnostic feature in the IR spectrum of an isothiocyanate is the strong, broad absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. This typically appears in the region of 2000-2200 cm⁻¹.[3] The presence of the aromatic ring will also give rise to characteristic C-H and C=C stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-7.5 ppm) due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with those directly bonded to fluorine exhibiting large one-bond C-F coupling constants. The carbon of the isothiocyanate group (-N=C=S) is also expected to have a characteristic chemical shift.

-

¹⁹F NMR: The fluorine NMR spectrum should display two distinct signals for the non-equivalent fluorine atoms at positions 2 and 5.

Mass Spectrometry (MS):

In the mass spectrum, the molecular ion peak [M]⁺ at m/z 171 would be expected.[4] Characteristic fragmentation patterns for alkyl isothiocyanates often include a peak at m/z 72, corresponding to the [CH₂NCS]⁺ ion.[5] For aryl isothiocyanates, fragmentation will be dominated by the stability of the aromatic ring.

Reactivity and Mechanistic Considerations

The isothiocyanate functional group is a potent electrophile, and its reactivity is central to the utility of this compound as a synthetic building block.

Reaction with Nucleophiles:

The carbon atom of the isothiocyanate group is electrophilic and readily attacked by nucleophiles, most notably primary and secondary amines, to form substituted thioureas. This reaction is highly efficient and is a cornerstone of its application in medicinal chemistry.

Reaction with Amines to Form Thioureas:

Caption: General reaction of this compound with an amine to form a substituted thiourea.

Influence of Fluorine Substituents:

The two electron-withdrawing fluorine atoms on the phenyl ring are expected to increase the electrophilicity of the isothiocyanate carbon atom. This is due to the inductive effect of the fluorine atoms, which pulls electron density away from the aromatic ring and, consequently, from the isothiocyanate group. This enhanced reactivity can be advantageous, potentially allowing for reactions to proceed under milder conditions or with less nucleophilic amines compared to non-fluorinated analogues.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound in drug discovery stems from its ability to serve as a versatile scaffold for the synthesis of a wide range of biologically active molecules.

Synthesis of Thiourea Derivatives:

Thiourea and its derivatives are a class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The reaction of this compound with various amines provides a straightforward route to novel, fluorinated thiourea analogues for screening in drug discovery programs.

Building Block for Heterocyclic Compounds:

Isothiocyanates are valuable precursors for the synthesis of a variety of sulfur- and nitrogen-containing heterocyclic compounds, which are prevalent in many approved drugs.[6] The reactivity of the isothiocyanate group allows for cyclization reactions to form thiazoles, thiadiazoles, and other important ring systems.

Analytical Methods for Purity Determination

Ensuring the purity of this compound is critical for its successful application in synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method would be suitable for the analysis of this compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection. The high extinction coefficient of the aromatic ring should provide good sensitivity. Derivatization with reagents like phenyl isothiocyanate (PITC) itself is a known strategy to enhance the detectability of compounds with primary and secondary amine groups, highlighting the reactivity and chromophoric nature of this class of compounds.[7]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another excellent technique for purity assessment, providing both separation and structural information. A standard non-polar or medium-polarity capillary column would be appropriate. The mass spectrometer can be used to confirm the identity of the main peak and to identify any impurities based on their fragmentation patterns.

Safety and Handling

This compound is classified as a corrosive substance (Skin Corr. 1B) and should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. A face shield is also recommended.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and moisture.

Conclusion

This compound is a valuable and reactive building block for the synthesis of fluorinated organic molecules. Its straightforward preparation from 2,5-difluoroaniline and its versatile reactivity, particularly with amines, make it a key reagent for medicinal chemists and materials scientists. The electron-withdrawing nature of the difluorophenyl group enhances the electrophilicity of the isothiocyanate moiety, facilitating the synthesis of novel thioureas and heterocyclic compounds with potential biological activity. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

- MySkinRecipes. (n.d.). This compound.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Organic Syntheses. (n.d.). Phenyl isothiocyanate.

- PrepChem.com. (n.d.). Synthesis of 2,5-difluoroaniline.

- Chemical Communications (RSC Publishing). (n.d.). 2,4-Difluorophenyl isothiocyanate as a redox mediator in the electrolyte for kinetically favorable Li–S batteries.

- ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates.

- ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates.

- Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.).

- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.

- Martvoň, A., Skačáni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.

- PubChem. (n.d.). Phenyl Isothiocyanate.

- PubChemLite. (n.d.). This compound (C7H3F2NS).

Sources

- 1. This compound, CasNo.206559-57-1 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemicalpapers.com [chemicalpapers.com]

- 4. PubChemLite - this compound (C7H3F2NS) [pubchemlite.lcsb.uni.lu]

- 5. scispace.com [scispace.com]

- 6. This compound [myskinrecipes.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Boiling point and density of 2,5-Difluorophenyl isothiocyanate

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Difluorophenyl Isothiocyanate

Abstract

This technical guide provides a comprehensive overview of the boiling point and density of this compound (CAS No. 206559-57-1), a key fluorinated building block in modern organic synthesis.[][2] Beyond presenting the fundamental physicochemical data, this document delves into the practical implications of these properties for researchers, scientists, and drug development professionals. It offers detailed, field-proven experimental protocols for the accurate determination of boiling point and density, explains the causality behind methodological choices, and outlines critical safety and handling procedures. The guide aims to bridge the gap between raw data and practical application, ensuring both scientific integrity and operational safety in the laboratory.

Introduction: The Significance of this compound

This compound is a specialized organic compound characterized by a difluorinated phenyl ring attached to a highly reactive isothiocyanate (-N=C=S) functional group. The presence of fluorine atoms significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable reagent in medicinal chemistry and materials science.[3] It is frequently employed to introduce fluorinated phenyl moieties into larger molecules, a common strategy for enhancing the biological activity and pharmacokinetic profiles of drug candidates.[3] Furthermore, the isothiocyanate group serves as an efficient electrophile for coupling with primary and secondary amines to form thioureas, which are versatile intermediates in the synthesis of complex heterocyclic compounds.[3]

An accurate understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective use. These parameters govern purification strategies (e.g., distillation), reaction setup and stoichiometry, and safety protocols related to its volatility and handling.

Core Physicochemical Properties

The essential physicochemical data for this compound are summarized below. These values serve as a critical baseline for any experimental work involving this compound.

| Property | Value | Source(s) |

| CAS Number | 206559-57-1 | [4][5] |

| Molecular Formula | C₇H₃F₂NS | [4][5] |

| Molecular Weight | 171.17 g/mol | [4] |

| Boiling Point (bp) | 205 °C (at atmospheric pressure) | [4][5][6] |

| Density | 1.338 g/mL (at 25 °C) | [4][5][6] |

| Refractive Index (n20/D) | 1.602 | [4][6] |

| Flash Point | 92 °C (197.6 °F) - closed cup | [4][5] |

| Sensitivity | Moisture Sensitive | [5][6] |

The Role of Boiling Point and Density in Practical Applications

-

Boiling Point: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, causing it to transition into a gaseous state.[7][8] For this compound, its relatively high boiling point of 205 °C indicates low volatility at room temperature, which simplifies handling compared to more volatile reagents. However, this property is crucial for:

-

Purification: Vacuum distillation is the preferred method for purifying high-boiling-point liquids like this one, as it allows boiling at a lower temperature, preventing thermal decomposition.

-

Reaction Conditions: Knowledge of the boiling point is essential for selecting appropriate solvents and setting reaction temperatures, especially in reflux setups, to avoid loss of the reagent.

-

-

Density: As an intensive property, density (mass per unit volume) is fundamental for accurate laboratory work.[9] Its primary utility is in:

-

Stoichiometric Calculations: It allows for the precise conversion between the mass and volume of the liquid. This is often more convenient and faster than weighing out the liquid for each reaction, especially when dealing with small quantities or setting up multiple reactions.

-

Solvent Selection: Density differences are exploited in liquid-liquid extractions during workup procedures to ensure proper layer separation.

-

Experimental Protocols for Property Determination

The following sections provide step-by-step methodologies for the experimental verification of boiling point and density. These protocols are designed to be self-validating and emphasize accuracy and safety.

Determination of Boiling Point via the Capillary Method

This micro-method is ideal for determining the boiling point of small quantities of liquid. The principle relies on identifying the temperature at which the vapor pressure of the liquid inside a capillary tube equals the atmospheric pressure.[10]

Apparatus and Materials:

-

Thiele tube or similar oil bath apparatus

-

High-boiling-point mineral oil or paraffin

-

Thermometer (-10 to 250 °C range)

-

Small test tube (fusion tube)

-

Melting point capillary tube

-

Bunsen burner or hot plate

-

Stand and clamps

-

Sample of this compound

Step-by-Step Methodology:

-

Capillary Preparation: Take a melting point capillary tube and seal one end by heating it in the flame of a Bunsen burner until the glass melts and closes the opening.[7][11]

-

Sample Preparation: Add approximately 1-2 mL of this compound into the small test tube.

-

Assembly: Place the sealed capillary tube into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.[8][10]

-

Apparatus Setup: Attach the test tube to the thermometer using a rubber band or thread. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly into the Thiele tube's oil bath, ensuring the oil level is above the liquid in the test tube but below the top of the test tube.[10]

-

Observation: Begin to gently heat the side arm of the Thiele tube.[10] As the temperature rises, a stream of bubbles will start to emerge from the open end of the submerged capillary tube.

-

Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles is observed. At this point, turn off the heat. The liquid will begin to cool.

-

Recording: The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[10] Record this temperature. For accuracy, allow the apparatus to cool and repeat the measurement.

Causality Behind the Method: The initial stream of bubbles consists of the air trapped in the capillary. As the liquid is heated to its boiling point, its vapor pressure increases and forces the air out, followed by the substance's vapor. When the heat is removed, the vapor pressure drops. The exact moment the external atmospheric pressure overcomes the internal vapor pressure, the liquid is pushed back into the capillary. This equilibrium point is, by definition, the boiling point.[7]

Caption: Workflow for Boiling Point Determination.

Determination of Density

Density is calculated by accurately measuring the mass of a known volume of the liquid.[12] A volumetric flask or pycnometer provides the necessary precision for the volume measurement.

Apparatus and Materials:

-

Analytical balance (readable to at least 0.001 g)

-

Volumetric flask (e.g., 10 mL or 25 mL) with stopper

-

Pasteur pipette

-

Thermometer

-

Sample of this compound

Step-by-Step Methodology:

-

Mass of Empty Flask: Ensure the volumetric flask is clean and completely dry. Measure and record its mass on the analytical balance.[9]

-

Sample Addition: Carefully fill the volumetric flask with this compound until the liquid is close to the calibration mark.

-

Precise Volume Adjustment: Use a Pasteur pipette to add the final amount of liquid drop-by-drop until the bottom of the meniscus is exactly on the calibration mark.[13]

-

Mass of Filled Flask: Stopper the flask and measure its total mass on the analytical balance.

-

Temperature Recording: Measure and record the temperature of the sample, as density is temperature-dependent.

-

Calculation:

-

Calculate the mass of the liquid by subtracting the mass of the empty flask from the mass of the filled flask.[14]

-

Calculate the density using the formula: Density = Mass / Volume . The volume is the calibrated volume of the flask.

-

-

Validation: For robust results, repeat the procedure at least twice and average the calculated densities.[13]

Trustworthiness of the Protocol: Using a Class A volumetric flask ensures the volume is known with high accuracy. An analytical balance provides precise mass measurement. Repeating the measurement and checking for consistency validates the result against potential errors such as improper filling or measurement reading.

Caption: Workflow for Density Determination.

Safety and Handling Considerations

Isothiocyanates as a class of compounds require careful handling due to their reactivity and potential toxicity.[15][16][17]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15]

-

Ventilation: All handling of this compound should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[15][16]

-

Moisture Sensitivity: The compound is moisture-sensitive.[5][6] Store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Moisture can lead to degradation of the material.

-

Spills: In case of a spill, absorb the material with an inert absorbent like vermiculite or sand.[17] Collect the waste in a sealed container for proper hazardous waste disposal. Do not flush down the drain.[16]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, strong bases, and water.

Conclusion

This compound is a valuable synthetic tool whose effective and safe use is underpinned by a solid understanding of its core physical properties. Its boiling point of 205 °C and density of 1.338 g/mL at 25 °C are not merely data points but critical parameters that inform purification, reaction design, and handling protocols. By employing the robust experimental methodologies detailed in this guide, researchers can confidently verify these properties, ensuring accuracy, reproducibility, and safety in their scientific endeavors.

References

- This compound 97% 206559-57-1 - Sigma-Aldrich. (URL: )

- Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025-07-23). (URL: )

- DETERMIN

- Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. (URL: )

- Determination of Boiling Point (B.P): - www.vijaynazare.weebly.com. (URL: )

- Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021-07-16). (URL: )

- Safe Handling & Storage of Allyl Isothiocyan

- Methyl isothiocyanate - SAFETY D

- Liquid Density Experiments - Home Science Tools. (URL: )

- Material Safety Data Sheet - Allyl isothiocyan

- 2: The Density of Liquids and Solids (Experiment) - Chemistry LibreTexts. (2021-11-11). (URL: )

- Video: Determining the Density of a Solid and Liquid - JoVE. (2015-06-15). (URL: )

- This compound CAS#: 206559-57-1 - ChemicalBook. (URL: )

- 2,5-Difluorophenyl isothiocyan

- Determination of the density of liquids and solids (regular and irregular) Introduction - WJEC. (URL: )

- This compound, 98+%, Thermo Scientific 5 g | Buy Online. (URL: )

- CAS 206559-57-1 2,5-Difluorophenyl isothiocyan

- 206559-57-1 | 2,5-Difluorophenyl isothiocyan

Sources

- 2. 206559-57-1 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. This compound [myskinrecipes.com]

- 4. 2,5-二氟异硫氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. This compound CAS#: 206559-57-1 [m.chemicalbook.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. byjus.com [byjus.com]

- 12. homesciencetools.com [homesciencetools.com]

- 13. Video: Determining the Density of a Solid and Liquid [jove.com]

- 14. wjec.co.uk [wjec.co.uk]

- 15. nbinno.com [nbinno.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

2,5-Difluorophenyl isothiocyanate safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of 2,5-Difluorophenyl Isothiocyanate

For researchers, scientists, and drug development professionals, the innovative potential of reagents like this compound is often matched by the need for rigorous safety protocols. This volatile, corrosive, and toxic compound is invaluable for introducing fluorinated phenyl groups into molecules to enhance biological activity and stability, making it a key building block in medicinal chemistry.[1] However, its utility demands a comprehensive understanding of its hazards and the implementation of meticulous handling procedures to ensure laboratory safety.

This guide provides a detailed examination of the safety data for this compound (CAS No: 206559-57-1), moving beyond mere compliance to foster a deep-seated culture of safety grounded in scientific principles.[2][3][4][5][6][7]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance that poses significant health risks upon exposure. The primary danger lies in its corrosive and toxic nature. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its dangers.

Signal Word: Danger [2][6][8][9][10]

The signal word "Danger" indicates that the substance presents a high-level hazard.

Table 1: GHS Hazard Classification

| Pictogram | Hazard Class | Hazard Statement |

|---|

|

| Skin Corrosion / Irritation, Category 1B | H314: Causes severe skin burns and eye damage.[2][6][9][10] | | | Acute Toxicity (Inhalation), Category 3 | H331: Toxic if inhaled.[6] | | | Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed.[6] | | | Acute Toxicity (Dermal), Category 4 | H312: Harmful in contact with skin.[6] | | | Flammable Liquids | H227: Combustible liquid.[6] |Causality: The isothiocyanate functional group (-N=C=S) is highly reactive, particularly towards nucleophiles such as the amine and sulfhydryl groups found in biological macromolecules. This reactivity is the basis for its corrosive action on skin, eyes, and mucous membranes, leading to rapid tissue damage. Its toxicity upon inhalation, ingestion, or skin contact is also linked to this reactivity, which can disrupt critical cellular functions.

Physicochemical Properties

Understanding the physical properties of a chemical is fundamental to its safe handling and storage. For instance, its high boiling point and low vapor pressure at room temperature might suggest a low inhalation risk, but its classification as "Toxic if inhaled" indicates that even small amounts of vapor or aerosol can be dangerous. Its moisture sensitivity is a critical parameter for storage.[4][6][11]

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 206559-57-1 | [2] |

| Molecular Formula | C₇H₃F₂NS | [2][12] |

| Molecular Weight | 171.17 g/mol | [1][2] |

| Appearance | Liquid | [13] |

| Boiling Point | 205 °C (lit.) | [2][4][6] |

| Density | 1.338 g/mL at 25 °C (lit.) | [2][4][6] |

| Flash Point | 92 °C (197.6 °F) - closed cup | [2][4] |

| Refractive Index | n20/D 1.602 (lit.) | [2][4][6] |

| Sensitivity | Moisture Sensitive |[4][6] |

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach is essential to minimize exposure. The "Hierarchy of Controls" is the established framework for this, prioritizing the most effective measures.

Caption: Hierarchy of Controls for managing chemical exposure.

For this compound, elimination or substitution is often not feasible. Therefore, the focus must be on robust engineering controls, administrative policies, and diligent use of PPE.

Engineering Controls

-

Ventilation : All handling must be performed in a well-ventilated area. A certified chemical fume hood is mandatory to prevent the accumulation of toxic vapors.[8][14][15][16]

-

Safety Equipment : An eyewash station and a safety shower must be immediately accessible in any area where the chemical is handled or stored.[8][17]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully for compatibility and worn correctly.

-

Eye and Face Protection : Wear tightly fitting safety goggles.[8][18] Given the severe corrosive properties, a full face shield is also required to protect against splashes.[2][8]

-

Skin Protection :

-

Gloves : Handle with impervious gloves that have been inspected for integrity before use.[2][3][8] Given the lack of specific permeation data for this exact chemical, double-gloving can provide additional protection. Always wash hands thoroughly after removing gloves.[14][15]

-

Clothing : Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[15] For procedures with a higher risk of splashing or when handling larger quantities, impervious protective clothing, such as a PVC apron or coveralls, is necessary.[8][11][18]

-

-

Respiratory Protection : If ventilation is inadequate or during spill cleanup, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) is required.[2][18] All respirator use must comply with a formal respiratory protection program.

Safe Handling and Storage Protocols

Handling

-

Avoid all personal contact, including inhalation of vapors or mists.[11][15]

-

Do not eat, drink, or smoke in the laboratory area.[8][14][15]

-

Keep the container tightly closed when not in use.[8][15][16]

-

Handle under an inert atmosphere (e.g., argon or nitrogen) if possible, due to moisture sensitivity.[15][19]

-

Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[8][11][14]

Storage

-

Store in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[8][15][19]

-

Store away from incompatible materials, particularly strong oxidizing agents, acids, and water.[8][20]

Emergency Procedures: First-Aid and Spill Response

Rapid and correct response to an exposure or spill is critical. All personnel must be trained on these procedures before working with the chemical.

First-Aid Measures

Immediate medical attention is required for all routes of exposure.

Caption: First-aid workflow for skin or eye exposure.

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[8][9][18] Call a POISON CENTER or doctor immediately.[8]

-

Skin Contact : Take off immediately all contaminated clothing.[8][9] Rinse skin with plenty of water or shower for at least 15 minutes.[8][9][17] Immediately call a POISON CENTER or doctor.[8]

-

Eye Contact : Rinse cautiously with water for several minutes.[8][9] Remove contact lenses if present and easy to do.[8][9] Continue rinsing. Immediately call a POISON CENTER or doctor.[8][9]

-

Ingestion : Rinse mouth with water.[8][18] Do NOT induce vomiting.[8][9] Get emergency medical help immediately.[8][14]

Fire-Fighting Measures

-

Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8][18] Do not use a solid stream of water, as it may spread the fire.[8]

-

Hazards : The substance is a combustible liquid.[6][21] Upon combustion, it may decompose to generate highly toxic and corrosive fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon oxides (CO, CO₂), and hydrogen fluoride.[8][16][22]

-

Protection : Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[14][16][18]

Accidental Release Measures

-

Minor Spills : Evacuate the area.[14] Ensure adequate ventilation. Wearing full PPE, absorb the spill with inert, non-combustible material (e.g., sand, vermiculite).[22] Collect the material into a suitable, labeled container for hazardous waste disposal.[17][22]

-

Major Spills : Evacuate personnel and move upwind.[11][22] Alert emergency responders.[11][22] Prevent the spill from entering drains or waterways.[14][16][22] Contain the spill by bunding if possible.[8]

Disposal Considerations

This compound and any contaminated materials must be disposed of as hazardous waste.

-

Do not dispose of into drains or the environment.[14]

-

All disposal practices must be in accordance with federal, state, and local regulations.[8] Consult with a licensed professional waste disposal service.

-

Decontamination of waste can be conducted using aqueous ammonia or sodium carbonate solutions, which react with and neutralize the isothiocyanate group.[14]

Conclusion

This compound is a powerful reagent for chemical synthesis but carries significant hazards. Its corrosive and toxic properties demand the highest standards of laboratory safety. By integrating a thorough understanding of its chemical nature with stringent adherence to engineering controls, personal protective equipment protocols, and emergency preparedness, researchers can mitigate the risks and handle this compound with the confidence that comes from a well-established safety framework.

References

- First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC.

- This compound. (n.d.). BIOFOUNT.

- SAFETY DATA SHEET: 5-Chloro-2-fluorophenyl isothiocyanate. (2023, September 1). Fisher Scientific.

- SAFETY DATA SHEET: 2,4-Difluorophenyl isothiocyanate. (2025, September 24). Thermo Fisher Scientific.

- HAZARD SUMMARY: METHYL ISOTHIOCYANATE. (n.d.). NJ.gov.

- This compound. (n.d.). MySkinRecipes.

- 2,6-Difluorophenyl isothiocyanate. (n.d.). PubChem.

- Material Safety Data Sheet - 4-Nitrophenyl isothiocyanate. (n.d.). Cole-Parmer.

- This compound (C7H3F2NS). (n.d.). PubChemLite.

- MDI or TDI: First Aid Guidance. (n.d.). American Chemistry Council.

- SAFETY DATA SHEET: 2,4,5-Trifluorophenyl isothiocyanate. (2025, September 23). Thermo Fisher Scientific.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2,5-二氟异硫氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 206559-57-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. This compound CAS#: 206559-57-1 [m.chemicalbook.com]

- 6. This compound | 206559-57-1 [amp.chemicalbook.com]

- 7. This compound, CasNo.206559-57-1 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. 2,6-Difluorophenyl isothiocyanate | C7H3F2NS | CID 4031601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. PubChemLite - this compound (C7H3F2NS) [pubchemlite.lcsb.uni.lu]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. nj.gov [nj.gov]

- 18. echemi.com [echemi.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. assets.thermofisher.cn [assets.thermofisher.cn]

- 22. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to the Safe Handling and Storage of 2,5-Difluorophenyl Isothiocyanate

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the critical safety protocols, handling procedures, and storage requirements for 2,5-Difluorophenyl Isothiocyanate. Given its chemical reactivity and toxicological profile, adherence to these guidelines is paramount to ensure personnel safety and maintain experimental integrity.

Core Chemical Profile and Hazard Identification

This compound (CAS No. 206559-57-1) is a valuable reagent in organic synthesis, often utilized for the creation of complex heterocyclic structures in medicinal chemistry. However, its utility is matched by its hazardous nature. The isothiocyanate functional group (-N=C=S) is highly electrophilic, making the compound reactive toward a wide range of nucleophiles, including biological macromolecules. This reactivity is the primary source of its toxicity.

A summary of its key properties and hazards is presented below.

Table 1: Physicochemical and Hazard Data for this compound

| Property | Value | Source |

| CAS Number | 206559-57-1 | [1] |

| Molecular Formula | F₂C₆H₃NCS | [1] |

| Molecular Weight | 171.17 g/mol | [1] |

| Boiling Point | 205 °C (lit.) | [1] |

| Density | 1.338 g/mL at 25 °C (lit.) | [1] |

| Flash Point | 92 °C (197.6 °F) - closed cup | [1] |

| GHS Pictograms | GHS05 | [1][2] |

| Signal Word | Danger | [1][2] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [1][2] |

| Storage Class | 8A: Combustible, corrosive hazardous materials. | [1] |

| Water Hazard Class | WGK 3: Severely hazardous to water. | [1] |